molecular formula C28H27F3N6OS2 B12415763 ATX inhibitor 16

ATX inhibitor 16

Cat. No.: B12415763
M. Wt: 584.7 g/mol
InChI Key: HEUKTBHROASCCI-NQUVTRGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATX inhibitor 16 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATX inhibitor 16 typically involves a series of organic reactions, including condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ATX inhibitor 16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .

Major Products

The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that enhance its inhibitory activity against autotaxin .

Scientific Research Applications

ATX inhibitor 16 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the enzymatic activity of autotaxin and its role in various chemical processes.

    Biology: Helps in understanding the biological pathways involving lysophosphatidic acid and its receptors.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, fibrosis, and cardiovascular disorders.

    Industry: Used in the development of new drugs and therapeutic agents targeting autotaxin

Mechanism of Action

ATX inhibitor 16 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production. The molecular targets involved include the G protein-coupled receptors for lysophosphatidic acid and various downstream signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ATX inhibitor 16 include:

Uniqueness

This compound is unique in its structural design, which allows for high specificity and potency in inhibiting autotaxin. Compared to other inhibitors, it offers improved pharmacokinetic properties and reduced off-target effects, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C28H27F3N6OS2

Molecular Weight

584.7 g/mol

IUPAC Name

1-[[2-[3-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-(trifluoromethyl)carbonimidoyl]-1-ethylindol-5-yl]-1,3-thiazol-4-yl]methyl]piperidin-4-ol

InChI

InChI=1S/C28H27F3N6OS2/c1-2-37-15-21(25(28(29,30)31)34-35-27-33-22-5-3-4-6-24(22)40-27)20-13-17(7-8-23(20)37)26-32-18(16-39-26)14-36-11-9-19(38)10-12-36/h3-8,13,15-16,19,38H,2,9-12,14H2,1H3,(H,33,35)/b34-25-

InChI Key

HEUKTBHROASCCI-NQUVTRGKSA-N

Isomeric SMILES

CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCC(CC4)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C(F)(F)F

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCC(CC4)O)C(=NNC5=NC6=CC=CC=C6S5)C(F)(F)F

Origin of Product

United States

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